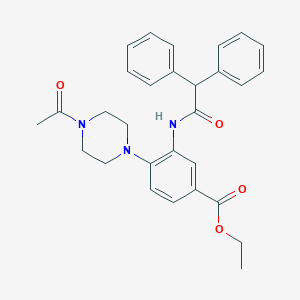
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring with an acetyl substituent, and a diphenylacetamido group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Core: Starting with a substituted benzene derivative, the benzoate core can be synthesized through esterification reactions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the piperazine moiety.
Acetylation of Piperazine: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Diphenylacetamido Group: The diphenylacetamido group can be introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
作用机制
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a methyl group instead of an acetyl group on the piperazine ring.
ETHYL 4-(4-ACETYLPIPERIDIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE: Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(2,2-DIPHENYLACETAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or studying specific biochemical pathways.
属性
分子式 |
C29H31N3O4 |
|---|---|
分子量 |
485.6g/mol |
IUPAC 名称 |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O4/c1-3-36-29(35)24-14-15-26(32-18-16-31(17-19-32)21(2)33)25(20-24)30-28(34)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,27H,3,16-19H2,1-2H3,(H,30,34) |
InChI 键 |
OLLCJDIDWIIBQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















